2-Bromobutyrate

説明

Significance in Organic Chemistry and Biochemistry Research

In the field of organic chemistry, 2-bromobutyrate and its ester derivatives, such as methyl this compound and ethyl this compound, are highly valued as intermediates for organic synthesis. qiji-chem.comchemicalbook.com The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions, making it a cornerstone for constructing more complex molecular architectures. fiveable.me This reactivity is fundamental to its role in synthesizing a wide array of organic compounds, from pharmaceuticals to agrochemicals. qiji-chem.comchemicalbook.com It is a key reactant in well-established synthetic methodologies, including the Hell-Volhard-Zelinskii reaction for the α-bromination of carboxylic acids, which is a classic route to producing α-amino acids. libretexts.org Furthermore, its esters are employed in reactions like the Reformatsky reaction to form new carbon-carbon bonds. sigmaaldrich.comlookchem.com

In biochemistry, this compound is utilized as a research tool to investigate cellular and enzymatic processes. ontosight.aibusitema.ac.ug It has been used in studies as a substitute for butyrate (B1204436), a short-chain fatty acid involved in cellular differentiation and apoptosis, because the brominated form can more readily penetrate cell membranes and is more resistant to metabolic breakdown. ontosight.ai This allows for a more sustained effect on cellular mechanisms, making it valuable for studying processes like histone deacetylase inhibition. ontosight.ai Additionally, this compound and its derivatives have been investigated as inhibitors of various enzymes. For example, it has been studied in the context of inactivating horse-liver alcohol dehydrogenase and in the synthesis of monoamine oxidase (MAO) inhibitors. nih.govmdpi.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| 2-Bromobutyric acid | C₄H₇BrO₂ | 167.00 | 140-150 (at 20 mmHg) | ~1.39 |

| Methyl this compound | C₅H₉BrO₂ | 181.03 | 137-138 (at 50 mmHg) | 1.573 (at 25°C) |

| Ethyl this compound | C₆H₁₁BrO₂ | 195.05 | 177 | 1.321 (at 25°C) |

Overview of Research Trajectories

Research involving this compound has followed several key trajectories, primarily centered on its synthetic utility and biological activity. A foundational line of research focuses on its role as a precursor in the synthesis of amino acids. One of the oldest methods involves the direct ammonolysis of 2-bromobutyric acid, via an Sₙ2 substitution, to produce 2-aminobutyric acid. libretexts.orggoogle.com More advanced methods utilize esters like methyl or ethyl this compound, which undergo ammonolysis to form amides such as DL-2-aminobutyramide, an important pharmaceutical intermediate. google.com

Another significant research trajectory explores its application in carbon-carbon bond-forming reactions. Esters of this compound are common reagents in the Reformatsky reaction, where they react with carbonyl compounds in the presence of zinc to form β-hydroxy esters. sigmaaldrich.comlookchem.comresearchgate.net This method has been used to synthesize intermediates for more complex molecules. sigmaaldrich.com

The stereochemical outcome of reactions involving this compound is a critical area of investigation. Because the alpha-carbon is a stereocenter, reactions can be designed to proceed with specific stereochemical control. For instance, Sₙ2 reactions on chiral 2-bromobutane (B33332) derivatives typically result in an inversion of configuration, a principle that is exploited to synthesize specific enantiomers of target molecules. fiveable.medoubtnut.com Research has also explored the stereoselective reduction of related unsaturated compounds to produce chiral intermediates like methyl (S)-2-bromobutanoate using biocatalysts. polimi.it

A more recent trajectory involves the synthesis of novel bioactive compounds and enzyme inhibitors. Ethyl this compound has been used as a starting material for synthesizing 1,2,4-oxadiazin-5(6H)-one derivatives, which have been investigated as potential monoamine oxidase (MAO) inhibitors. mdpi.com Similarly, benzyl (B1604629) this compound was used in the multi-step synthesis of an analogue of the folic acid antagonist aminopterin. nih.gov These studies highlight a shift towards using this compound as a scaffold for developing compounds with specific biological functions.

| Reactant | Reaction Type | Key Reagents | Product/Application | Reference |

|---|---|---|---|---|

| 2-Bromobutyric acid | Ammonolysis (Sₙ2 Substitution) | Ammonia | Synthesis of 2-aminobutyric acid | libretexts.org |

| Alkyl this compound | Ammonolysis/Amidation | Liquid Ammonia | Synthesis of DL-2-aminobutyramide | google.com |

| Methyl this compound | Reformatsky Reaction | 5-methoxy-1-indanone (B147253), Zinc | Synthesis of a racemic indene (B144670) ester | sigmaaldrich.com |

| Ethyl this compound | Cyclocondensation | Amidoximes, t-BuONa | Synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives (MAO inhibitors) | mdpi.com |

| Benzyl this compound | Multi-step Synthesis | Various | Synthesis of a 9-ethyl-10-deazaminopterin analogue | nih.gov |

| This compound | Enzyme Inactivation Study | Horse-liver alcohol dehydrogenase | Investigation of enzyme alkylation | nih.gov |

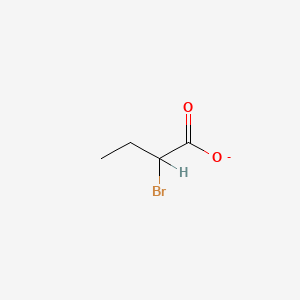

Structure

2D Structure

3D Structure

特性

CAS番号 |

20629-61-2 |

|---|---|

分子式 |

C4H6BrO2- |

分子量 |

165.99 g/mol |

IUPAC名 |

2-bromobutanoate |

InChI |

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/p-1 |

InChIキー |

YAQLSKVCTLCIIE-UHFFFAOYSA-M |

SMILES |

CCC(C(=O)[O-])Br |

正規SMILES |

CCC(C(=O)[O-])Br |

同義語 |

2-bromobutanoic acid 2-bromobutyrate 2-bromobutyrate, (+-)-isome |

製品の起源 |

United States |

Synthetic Methodologies for 2 Bromobutyrate and Its Derivatives

Classical Organic Synthesis Approaches

Traditional methods for synthesizing 2-bromobutyrate compounds have long been established and are widely utilized. These approaches include the direct bromination of carboxylic acids, subsequent esterification to yield alkyl 2-bromobutyrates, and their application in classic organometallic reactions.

Bromination of Butyric Acid and Related Carboxylic Acids

The direct α-bromination of butyric acid to form 2-bromobutyric acid is a cornerstone of classical synthesis. The most prominent method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. organic-chemistry.orgbrainly.comwikipedia.org This reaction involves treating a carboxylic acid, such as butyric acid, with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). organic-chemistry.orgbrainly.combyjus.com

The mechanism of the HVZ reaction proceeds through several key steps. wikipedia.orgmasterorganicchemistry.com Initially, the phosphorus tribromide converts the carboxylic acid into an acyl bromide. organic-chemistry.orgwikipedia.org This intermediate readily tautomerizes to its enol form, which is then rapidly brominated at the α-carbon. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the resulting α-bromo acyl bromide yields the final product, 2-bromobutyric acid. wikipedia.orgmasterorganicchemistry.com If the reaction is quenched with an alcohol instead of water, the corresponding α-bromo ester can be directly obtained. wikipedia.org

This method is highly effective for the selective α-bromination of alkyl carboxylic acids. wikipedia.org The racemic mixture of (±)-2-bromobutyric acid is typically prepared via this acid-catalyzed reaction. wikipedia.org

Esterification Protocols for Alkyl 2-Bromobutyrates

Alkyl 2-bromobutyrates, such as methyl this compound and ethyl this compound, are crucial reagents in organic synthesis. These esters are commonly synthesized through the esterification of 2-bromobutyric acid. ontosight.aievitachem.com This process typically involves reacting 2-bromobutyric acid with the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid. evitachem.com The reaction is often carried out at elevated temperatures to drive the formation of the ester. evitachem.com

For instance, the synthesis of ethyl 2-bromobutanoate can be achieved by reacting 2-bromobutyric acid with ethanol (B145695). evitachem.com Similarly, reacting 2-bromobutyric acid with butanol yields butyl this compound. ontosight.ai These esterification reactions are versatile and allow for the preparation of a wide range of alkyl 2-bromobutyrates, which can then be used in subsequent synthetic transformations. google.com A patented method describes a two-step process involving the selective bromination of an alkanoic acid followed by esterification with an alcohol, where water is removed by stripping to improve yield. google.com

Halo-Reformatsky Reactions in Organic Synthesis

Alkyl 2-bromobutyrates are key reactants in the Reformatsky reaction, a method for forming carbon-carbon bonds. unishivaji.ac.invaia.com This reaction involves the treatment of an α-halo ester, such as methyl this compound or ethyl this compound, with an aldehyde or ketone in the presence of zinc metal. unishivaji.ac.invaia.comsigmaaldrich.com The organozinc reagent formed in situ is less reactive than a Grignard reagent, which prevents it from reacting with the ester functional group. vaia.com

For example, methyl this compound has been used in a Reformatsky reaction with 5-methoxy-1-indanone (B147253) to produce a racemic indene (B144670) ester. sigmaaldrich.comchemicalbook.com It has also been reacted with α,α-dichloromethyl methyl ether in the presence of zinc dust. sigmaaldrich.comchemicalbook.com The reaction of ethyl 2-bromoisobutyrate with carbonyl compounds in the presence of zinc can even be performed in concentrated aqueous salt solutions. capes.gov.br The Reformatsky reaction serves as a valuable tool for the synthesis of β-hydroxy esters and has been applied in the synthesis of various complex molecules, including antifolates where benzyl (B1604629) this compound was a starting material. unishivaji.ac.innih.gov

Advanced and Catalytic Synthesis Methodologies

In addition to classical methods, advanced synthetic strategies have been developed to utilize this compound precursors in more sophisticated chemical transformations, including transition metal-catalyzed reactions and controlled polymerization techniques.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Precursors

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. In this context, derivatives of this compound have been employed as substrates. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized and subsequently used in a palladium-catalyzed Suzuki cross-coupling reaction to generate a variety of derivatives with moderate to good yields. researchgate.netresearchgate.net These types of reactions highlight the utility of this compound moieties in creating complex aryl structures. researchgate.netresearchgate.net Transition metal-catalyzed cross-coupling reactions, in general, are a cornerstone of modern organic synthesis for the formation of C-C and C-heteroatom bonds. eie.gr

Preparations as Initiators for Controlled Radical Polymerizations

Derivatives of this compound, particularly esters like ethyl 2-bromoisobutyrate, are widely used as initiators in controlled radical polymerization techniques. cmu.eduumich.edu One of the most prominent of these methods is Atom Transfer Radical Polymerization (ATRP). cmu.edutcichemicals.comacs.org In ATRP, the alkyl bromide functionality of the initiator allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and low polydispersity. cmu.edutcichemicals.com

For example, pentaerythritol (B129877) tetrakis(2-bromoisobutyrate) is a tetrafunctional initiator used in ATRP. polymersource.ca Surface-initiated ATRP can also be performed using initiator coatings derived from compounds like [2.2]paracyclophane-4-methyl 2-bromoisobutyrate, allowing for the growth of polymer brushes from various substrates. umich.edu

Beyond ATRP, this compound derivatives are also relevant to Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. tcichemicals.comchemrxiv.orgwikipedia.org While RAFT typically employs thiocarbonylthio compounds as chain transfer agents, recent research has explored piezoelectrically mediated RAFT polymerization where an alkyl bromide like ethyl α-bromoisobutyrate can act as a radical source to initiate the process. chemrxiv.orgwikipedia.org These advanced polymerization techniques, enabled by initiators derived from this compound, are crucial for the development of advanced materials with specialized architectures. tcichemicals.comsigmaaldrich.com

Biocatalytic and Enantioselective Synthesis

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.comnih.gov Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful and sustainable alternative to traditional chemical methods for producing optically active molecules like this compound. researchgate.netrsc.org Enzymes operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, which can simplify synthetic routes by avoiding complex protection and deprotection steps. mdpi.comrsc.org Two prominent biocatalytic strategies for obtaining enantiopure 2-bromobutyrates are enzymatic kinetic resolution of racemic mixtures and asymmetric synthesis from prochiral precursors.

Enzymatic Resolution Strategies for Chiral 2-Bromobutyrates

Enzymatic kinetic resolution (EKR) is a widely used method for separating racemic mixtures. This strategy relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. nih.gov Hydrolases, such as lipases and haloalkane dehalogenases, have proven effective in the resolution of racemic this compound esters. mdpi.com

Lipases are a versatile class of enzymes in biocatalysis. nih.govd-nb.info The kinetic resolution of racemic this compound esters often involves the enantioselective hydrolysis of the ester. For instance, immobilized Candida antarctica lipase (B570770) B can be used to selectively hydrolyze the (R)-ester from a racemic mixture, leaving the desired (S)-acid. Similarly, lipases from Pseudomonas fluorescens and Pseudomonas cepacia have shown good selectivity in the resolution of related Morita-Baylis-Hillman derivatives. d-nb.info The enantioselectivity of these reactions can be influenced by factors such as the solvent system and temperature. nih.gov

Haloalkane dehalogenases (HLDs) represent another class of enzymes capable of resolving α-bromoesters. researchgate.netmdpi.com The HLD DbjA from the bacterium Bradyrhizobium japonicum USDA110 demonstrates strong enantioselectivity, preferentially converting the (R)-enantiomers of substrates like methyl this compound and ethyl this compound. researchgate.netmuni.cz The molecular basis for this enantioselectivity in DbjA has been studied; the binding of (R)- and (S)-enantiomers of methyl this compound differs within the active site, with the (R)-enantiomer being favored for reaction. mdpi.comacs.org In contrast to the resolution of β-bromoalkanes, which is driven by both enthalpy and entropy, the resolution of α-bromoesters like ethyl this compound is primarily driven by enthalpy. researchgate.net A patent also describes a method for the enzymatic hydrolysis of racemic methyl this compound using immobilized cells of Methylcysporium to produce (S)-2-bromobutyric acid, stopping the reaction when the (R)-ester is almost completely consumed. google.com

Table 1: Enzymatic Resolution of Racemic this compound Derivatives

| Enzyme/Biocatalyst | Substrate | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Candida antarctica lipase B (immobilized) | Racemic this compound ester | (S)-2-bromobutanoic acid and unreacted (R)-ester | Selectively hydrolyzes the (R)-ester. | |

| Haloalkane dehalogenase DbjA | Racemic methyl this compound | (S)-methyl this compound and (R)-2-hydroxybutyrate | Shows strong enantioselectivity with a preference for converting the (R)-enantiomer. | mdpi.communi.cz |

| Haloalkane dehalogenase DbjA | Racemic ethyl this compound | (S)-ethyl this compound and (R)-2-hydroxybutyrate | Temperature significantly alters enantioselectivity; resolution is mainly enthalpy-driven. | researchgate.netmuni.cz |

Asymmetric Transformations Mediated by Enoate Reductases

Asymmetric synthesis involves the creation of a chiral molecule from a prochiral substrate, offering a potentially more efficient route to a single enantiomer than EKR, with theoretical yields of up to 100%. Enoate reductases (ERs), belonging to the 'Old Yellow Enzyme' (OYE) family of flavoproteins, are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds. nih.govresearchgate.net These enzymes can be applied to the synthesis of valuable enantiopure products, including chiral building blocks with industrial applications. nih.gov

The synthesis of methyl (S)-2-bromobutanoate can be achieved through the asymmetric bioreduction of a prochiral precursor. acs.org Specifically, enoate reductases can catalyze the stereoselective reduction of the C=C bond in methyl 2-bromo-2-butenoate. This transformation establishes the chiral center at the C2 position, yielding the desired (S)-enantiomer with high enantiomeric excess. The process demonstrates the utility of ERs for preparing α-halo-esters, which are versatile chiral building blocks. nih.gov The success of such reductions depends on the specific enzyme used and the reaction conditions, with different ERs often showing complementary stereoselectivity, allowing access to either enantiomer of the product. nih.gov

Table 2: Enoate Reductase-Mediated Synthesis of Chiral 2-Bromobutanoate

| Enzyme Family | Substrate | Product | Transformation | Key Findings | Reference(s) |

|---|

Mechanistic Investigations of 2 Bromobutyrate Reactivity

Studies on Carbon-Halogen Bond Cleavage Mechanisms

The cleavage of the carbon-bromine (C-Br) bond in 2-bromobutyrate and related α-bromoesters is a fundamental process that dictates their reactivity, particularly in radical reactions. Investigations into the reductive cleavage of model alkyl halides, such as methyl 2-bromopropionate and methyl 2-bromoisobutyrate, which are structurally similar to this compound esters, have provided significant insights.

Theoretical and experimental studies have revealed that the dissociative electron transfer to these activated alkyl halides occurs through a concerted mechanism rather than a stepwise process. nih.govresearchgate.netacs.organu.edu.au This means that the injection of an electron into the molecule and the breaking of the C-Br bond happen in a single, concerted step. This process leads directly to the formation of a carbon-centered radical and a bromide anion, bypassing the formation of a stable radical anion intermediate (RX•−). nih.govacs.organu.edu.au

The previous hypothesis, particularly in the context of single electron transfer living radical polymerization (SET-LRP), suggested the formation of a radical anion that would then decompose. nih.govacs.organu.edu.au However, current evidence indicates that the electron transfer produces a very weak, charge-induced donor-acceptor complex, which does not have a significant covalent bond character between the carbon radical and the leaving anion. nih.govacs.organu.edu.au Consequently, the traditional terms of homolytic or heterolytic bond dissociation are not applicable to the reductive cleavage of the C-X bond in these compounds. nih.govacs.org This concerted pathway has a substantial activation barrier, which is primarily attributed to the energy required to break the carbon-halogen bond. nih.govresearchgate.netacs.organu.edu.au

This mechanistic understanding is critical for controlling reactions where this compound derivatives are used as precursors for radical generation.

Kinetic and Mechanistic Analyses of Hydrolytic Reactions of this compound Esters

The hydrolysis of this compound esters, such as ethyl 2-bromobutanoate, involves the cleavage of the ester linkage and is a reaction of significant synthetic utility. evitachem.comvulcanchem.com These reactions are typically carried out under basic conditions, which facilitate the nucleophilic attack on the carbonyl carbon of the ester group. evitachem.comvulcanchem.com

The primary mechanism for the hydrolysis of ethyl 2-bromobutanoate is a nucleophilic substitution reaction. evitachem.com In the presence of hydroxide (B78521) ions (OH⁻), the ester bond is cleaved to produce 2-bromobutyric acid and ethanol (B145695). evitachem.comvulcanchem.com The reaction proceeds via a bimolecular base-catalyzed acyl-oxygen cleavage (BAC2) mechanism, which is common for the hydrolysis of alkyl esters in aqueous solution. acs.org This mechanism involves the attack of the hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the ethoxide leaving group, which is subsequently protonated to form ethanol.

Kinetic studies on the hydrolysis of structurally similar ethyl 2-bromoisobutyrate in a two-phase alkaline solution have provided detailed mechanistic insights. tandfonline.comresearchgate.netresearchgate.net The hydrolysis can affect both the ester group and the bromo-alkyl group, leading to multiple products. tandfonline.com The proposed reaction steps include:

Hydrolysis of the ester to form 2-bromoisobutyric acid. tandfonline.com

Hydrolysis of the bromo-alkyl group to form ethyl 2-hydroxyisobutyrate. tandfonline.com

Subsequent hydrolysis of the intermediate products to yield 2-hydroxyisobutyric acid. tandfonline.com

The rate of hydrolysis is significantly influenced by the concentration of the alkaline compound, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). tandfonline.comresearchgate.net The use of phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), can enhance the reaction rate in two-phase systems. tandfonline.comresearchgate.netresearchgate.net

| Reactant | Conditions | Key Findings | Reference |

| Ethyl 2-bromoisobutyrate | Alkaline solution/organic solvent two-phase medium | Both bromo-alkyl and ester groups hydrolyze; reaction rate is dependent on alkaline concentration. | tandfonline.com |

| Ethyl 2-bromoisobutyrate | Two-phase medium with phase-transfer catalyst (TBAB) | Conversion increases with increasing concentrations of KOH (or NaOH) and TBAB. | researchgate.netresearchgate.net |

| Alkyl Esters (general) | Aqueous solution | BAC2 hydrolysis is the dominant pathway over BAL2 (alkyl-oxygen cleavage). | acs.org |

Fundamental Mechanistic Aspects in Atom Transfer Radical Polymerization Initiated by this compound Analogues

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers, and α-haloesters like this compound derivatives are commonly used as initiators. cmu.eduacs.org The initiation step in ATRP involves the reversible activation of the carbon-halogen bond by a transition-metal complex, typically a copper(I) species, to generate a radical that initiates polymerization. acs.org

Studies using 2-bromobutyric acid (BBA) as an initiator for the ATRP of styrene (B11656) have shown that it has a low initiator efficiency, typically between 0.1 and 0.2. cmu.edu This inefficiency is attributed to the coordination of the carboxylic acid group to the copper catalyst, which can interfere with the polymerization process. cmu.edu To overcome this, the carboxylic acid group is often protected. For instance, protecting the carboxylic acid of BBA as a trimethylsilyl, tert-butyldimethylsilyl, or tert-butyl ester significantly improves the initiator efficiency to approximately 0.6, 0.8, and 1.0, respectively, for the ATRP of styrene. cmu.edu

The mechanism of initiation in ATRP is closely related to the C-Br bond cleavage discussed earlier. The activation of the initiator by the copper(I) complex facilitates the homolytic cleavage of the C-Br bond, forming a propagating radical and a copper(II) species with a coordinated bromide ligand. This process is reversible, and the equilibrium between the active (radical) and dormant (alkyl halide) species is key to controlling the polymerization.

| Initiator | Monomer | Catalyst System | Initiator Efficiency (Ieff) | Reference |

| 2-Bromobutyric acid (BBA) | Styrene | CuBr/PMDETA | 0.1 - 0.2 | cmu.edu |

| Trimethylsilyl this compound | Styrene | CuBr/PMDETA | ~0.6 | cmu.edu |

| tert-Butyldimethylsilyl this compound | Styrene | CuBr/PMDETA | ~0.8 | cmu.edu |

| tert-Butyl this compound | Styrene | CuBr/PMDETA | ~1.0 | cmu.edu |

The kinetics of ATRP initiated by these compounds show a linear increase in polymer molecular weight with monomer conversion and low polydispersity indices (Mw/Mn), which are characteristic of a controlled/"living" polymerization. cmu.edu

Enzymatic Catalysis Mechanisms Involving α-Bromoester Substrates

α-Bromoesters, including derivatives of this compound, can serve as substrates for various enzymes, which catalyze their transformation with high stereoselectivity. Flavin-dependent 'ene'-reductases (EREDs) and haloalkane dehalogenases are two classes of enzymes that have been shown to act on these substrates. nih.govmdpi.com

The mechanism of ERED-catalyzed reactions on α-bromoesters involves a single electron transfer (SET) from the reduced flavin cofactor (flavin hydroquinone) to the substrate. nih.gov This electron transfer leads to the mesolytic cleavage of the C-Br bond, generating a bromide ion and an enzyme-bound α-acyl radical. nih.gov This radical intermediate is then quenched in a stereoselective manner, often by hydrogen atom transfer (HAT) from the flavin semiquinone, to produce an enantiomerically enriched product. nih.govacs.org This enzymatic approach allows for asymmetric dehalogenation, a transformation that is challenging to achieve with traditional chemical methods. nih.gov

In the case of haloalkane dehalogenase DbjA, the enzyme can distinguish between the enantiomers of methyl this compound. mdpi.com The different orientations of the R and S enantiomers in the active site, stabilized by different hydrogen bonds, lead to preferential binding and reaction of one enantiomer over the other. mdpi.com

Furthermore, EREDs have been utilized in photoredox catalysis to alkylate nitroalkanes with α-bromoesters. nih.gov In this system, the enzyme accommodates the α-bromoester, and upon light irradiation, a radical is generated that couples with the nitroalkane. nih.gov

| Enzyme Class | Substrate Type | Mechanistic Steps | Key Outcome | Reference |

| Flavin-dependent 'ene'-reductases (EREDs) | α-Bromoesters | Single electron transfer from flavin hydroquinone, C-Br bond cleavage, formation of α-acyl radical, stereoselective quenching. | Asymmetric dehalogenation, formation of enantiomerically enriched products. | nih.gov |

| Haloalkane dehalogenase (DbjA) | Methyl this compound | Enantioselective binding in the active site stabilized by hydrogen bonds. | Kinetic resolution of substrate enantiomers. | mdpi.com |

| EREDs (e.g., CsER) | α-Bromoesters and nitroalkanes | Photoredox catalysis, radical generation from α-bromoester, C-C bond formation with nitronate. | Asymmetric C-alkylation of nitroalkanes. | nih.gov |

Stereochemical Aspects in 2 Bromobutyrate Chemistry

Enantiomeric Synthesis and Separation Methodologies

The production of enantiomerically pure forms of 2-bromobutyrate and its derivatives is crucial for their application in the synthesis of chiral drugs and other fine chemicals. researchgate.net Various strategies have been developed to achieve this, ranging from enzymatic resolutions to asymmetric chemical synthesis and chromatographic separations.

Enzymatic Kinetic Resolution

Enzymes, with their inherent chirality, are highly effective catalysts for the kinetic resolution of racemic this compound esters. Haloalkane dehalogenases (HLDs) and enoate reductases are two prominent enzyme families employed for this purpose.

Haloalkane Dehalogenases (HLDs): These enzymes catalyze the hydrolytic dehalogenation of haloalkanes. Several HLDs, such as DhaA from Rhodococcus rhodochrous, LinB from Sphingobium japonicum, and DbjA from Bradyrhizobium japonicum, exhibit high enantioselectivity towards esters of 2-bromobutyric acid. google.communi.cz In a typical kinetic resolution, the enzyme selectively converts one enantiomer of the racemic substrate into the corresponding hydroxy derivative, leaving the unreacted enantiomer in high enantiomeric excess. For instance, the conversion of racemic ethyl this compound by various HLDs can lead to the production of ethyl (S)-2-hydroxybutyrate with an enantiomeric excess of 99.9%, while the remaining (R)-ethyl this compound is recovered. google.com The high enantioselectivity of these enzymes is reflected in their high E-values (enantiomeric ratio). muni.cz

Enoate Reductases: Enzymes from the Old Yellow Enzyme (OYE) family can be used for the enantioselective reduction of α-bromo unsaturated esters to produce chiral (S)-2-bromobutanoate derivatives. researchgate.netlookchem.com For example, the bioreduction of methyl (Z)-2-bromocrotonate using OYE1-3 can yield methyl (S)-2-bromobutanoate with an enantiomeric excess of 97%. researchgate.net

Asymmetric Chemical Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched this compound derivatives. This is often achieved using chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. For example, enantiomerically pure sultams can be used as chiral auxiliaries for asymmetric alkylation reactions. The enolate of an N-acyl sultam can react with a racemic α-bromobutanoate in a highly diastereoselective manner, allowing for the synthesis of products with two adjacent chiral centers with complete absolute control. researchgate.net

Catalytic Asymmetric Synthesis: Metal complexes with chiral ligands are widely used to catalyze enantioselective transformations. A cobalt-bisoxazoline complex has been shown to be effective in the asymmetric Kumada cross-coupling of racemic α-bromo esters, including derivatives of this compound, with aryl Grignard reagents, affording chiral α-arylalkanoic esters with up to 97% enantiomeric excess. lookchem.com Similarly, palladium-catalyzed cross-coupling reactions using chiral ligands like BINAP can achieve high enantiomeric excess (>90%) in C-C bond formation reactions involving this compound derivatives.

Chromatographic Separation

For the analytical and preparative separation of this compound enantiomers, chiral chromatography is a powerful tool. Gas chromatography (GC) using chiral stationary phases, such as cyclodextrin (B1172386) derivatives (e.g., 6-TBDMS-2,3-di-O-alkyl-β- and -γ-cyclodextrin), has been successfully employed for the separation of the enantiomers of 2-bromo-substituted carboxylic acid esters. lookchem.com Another approach involves the derivatization of the racemic this compound with a chiral resolving agent to form diastereomers, which can then be separated using standard chromatographic techniques like flash chromatography. wikipedia.org

| Method | Specific Example | Outcome | Reference(s) |

| Enzymatic Kinetic Resolution | Haloalkane dehalogenases (DbjA, LinB, DhaA) on ethyl this compound | Ethyl (S)-2-hydroxybutyrate (99.9% ee) | google.com |

| Enoate reductases (OYE1-3) on methyl (Z)-2-bromocrotonate | Methyl (S)-2-bromobutanoate (97% ee) | researchgate.net | |

| Asymmetric Synthesis | Cobalt-bisoxazoline catalyzed Kumada cross-coupling | Chiral α-arylalkanoic esters (up to 97% ee) | lookchem.com |

| Pd-catalyzed cross-coupling with BINAP ligand | High enantiomeric excess (>90% ee) | ||

| Alkylation using sultam chiral auxiliaries | High diastereoselectivity | researchgate.net | |

| Chromatographic Separation | GC with chiral cyclodextrin stationary phases | Separation of enantiomers | lookchem.com |

| Derivatization to diastereomers and flash chromatography | Separation of diastereomers |

Diastereoselective Reactions Involving this compound Structures

When a molecule already contains one or more chiral centers, its reaction with this compound can lead to the formation of diastereomers. Controlling the stereochemical outcome of such reactions is a key challenge in organic synthesis. Diastereoselectivity arises from the energetic differences between the transition states leading to the different diastereomeric products, often influenced by steric and electronic factors. numberanalytics.com

Alkylation of Chiral Enolates

One of the most common strategies to achieve diastereoselectivity involves the alkylation of chiral enolates with alkyl halides. When a chiral auxiliary is attached to the enolate, it can effectively shield one face of the molecule, forcing the electrophile (from this compound) to approach from the less hindered side. For example, the alkylation of amide sodium enolates derived from the 2-trifluoromethyl-2-methyl-4-phenyloxazolidine (Fox) chiral auxiliary has been shown to proceed with very high diastereoselectivity (>98% de). researchgate.net Similarly, the use of enantiomerically pure sultam auxiliaries in alkylation reactions with racemic α-bromobutanoate can afford products with excellent control over two new contiguous chiral centers. researchgate.net

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester, such as methyl this compound, with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. lookchem.com When a chiral aldehyde or ketone is used, this reaction can produce diastereomeric products. The stereochemical outcome can be influenced by the structure of the substrates and the reaction conditions. For instance, the reaction of methyl this compound with 5-methoxy-1-indanone (B147253) in a Reformatsky reaction leads to the formation of a racemic indene (B144670) ester. lookchem.com

Synthesis of Peptidomimetics

Diastereoselective reactions involving this compound derivatives are also important in the synthesis of complex molecules like peptidomimetics. For example, tert-butyl-2-bromobutyrate is a reactant in the multi-step synthesis of hydroxyethylene dipeptide isosteres, where controlling the stereochemistry at multiple centers is critical. google.com

| Reaction Type | Reactants/Auxiliary | Diastereoselectivity | Reference(s) |

| Enolate Alkylation | 2-Trifluoromethyl-2-methyl-4-phenyloxazolidine (Fox) auxiliary | >98% de | researchgate.net |

| Sultam chiral auxiliary | High diastereoselectivity | researchgate.net | |

| Reformatsky Reaction | Methyl this compound and 5-methoxy-1-indanone | Forms racemic indene ester | lookchem.com |

| Peptidomimetic Synthesis | tert-Butyl-2-bromobutyrate | Used in multi-step synthesis requiring stereocontrol | google.com |

Chiral Recognition Phenomena in Enzyme-Substrate Interactions

Chiral recognition is the ability of a chiral system, such as an enzyme, to differentiate between the enantiomers of another chiral molecule. ub.edu This phenomenon is fundamental to the high specificity and efficiency of many biological processes. nih.gov Enzymes that act on this compound provide excellent examples of chiral recognition at the molecular level.

Haloalkane Dehalogenases (HLDs)

As mentioned earlier, HLDs can kinetically resolve racemic esters of this compound with high efficiency. google.com This high enantioselectivity is a direct consequence of the chiral recognition within the enzyme's active site. Studies on the haloalkane dehalogenase DbjA have provided detailed insights into the molecular basis of this recognition. muni.czmdpi.com

It has been shown that the (R)- and (S)-enantiomers of methyl this compound adopt different orientations within the active site of DbjA. The binding of the preferred (R)-enantiomer is stabilized by hydrogen bonds with the side chain of specific amino acid residues, such as Asn38 or Trp104. mdpi.com This differential binding and stabilization of the transition state for one enantiomer over the other leads to a significant difference in their reaction rates, resulting in effective chiral discrimination. muni.czmdpi.com The enzyme DbjA shows a preference for converting the (R)-enantiomers of various α- and β-substituted bromoalkanes, including methyl and ethyl this compound. muni.cz

The enantioselectivity of HLDs can be quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values, often exceeding 100, are indicative of excellent enantioselectivity suitable for preparative-scale resolutions. muni.cz

| Enzyme | Substrate Enantiomer Preference | Key Active Site Residues for Recognition | Outcome | Reference(s) |

| DbjA | (R)-methyl this compound | Asn38, Trp104 | High enantioselectivity in kinetic resolution | muni.czmdpi.com |

| DhaA | (R)-enantiomer preference | Not specified | High E-value (>200 for methyl 2-bromopropionate) | google.communi.cz |

| LinB | (R)-enantiomer preference | Not specified | High enantioselectivity in kinetic resolution | google.communi.cz |

Other Enzymes

Hydrolases are another class of enzymes used in the stereoselective hydrolysis of esters, which can be applied to resolve racemic mixtures of this compound derivatives. For example, a hydrolase can be used for the stereoselective hydrolysis step in a multi-step synthesis of brivaracetam, using ethyl this compound as a raw material, thus avoiding the need for a chemical resolving agent. wipo.int

The study of chiral recognition in enzyme-substrate interactions not only allows for the development of efficient biocatalytic processes but also provides fundamental understanding of the principles governing molecular interactions in biological systems.

Role of 2 Bromobutyrate in Biochemical and Biological System Investigations

Utilization as a Biochemical Probe for Cellular Processes

As a stable analog of butyrate (B1204436), 2-bromobutyrate is employed to explore the mechanisms underlying cellular differentiation, apoptosis, and epigenetic regulation. ontosight.ai Its chemical properties allow researchers to mimic and study the effects of butyrate with greater experimental control.

Investigations into Cellular Differentiation Mechanisms

Cellular differentiation is the process by which unspecialized stem cells develop into cells with specific functions, a cornerstone of organismal development and tissue maintenance. pressbooks.pub Chemical probes that can influence this process are critical for understanding its governing mechanisms. This compound is used in this context to investigate differentiation pathways. ontosight.ai Its value as a research tool is underscored by its physicochemical characteristics, which distinguish it from its parent compound, butyrate.

| Property | Consequence for Differentiation Studies | Source |

| Increased Lipophilicity | Enhanced ability to penetrate cellular and nuclear membranes to reach intracellular targets. | ontosight.ai |

| Metabolic Stability | Greater resistance to degradation by cellular enzymes compared to butyrate. | ontosight.ai |

| Sustained Action | The combination of stability and cell permeability allows for prolonged and more consistent effects on cellular processes. | ontosight.ai |

Research utilizing butyrate, for which this compound serves as an analog, has shown significant effects on stem cell programs, often restoring myeloid differentiation to cancer cells, highlighting the importance of such compounds in studying and manipulating cell fate. researchgate.net The use of stable analogs like this compound is crucial for dissecting the specific pathways involved in these differentiation events.

Studies on Apoptotic Pathways

Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unnecessary cells. Its dysregulation is a hallmark of many diseases. The study of apoptosis involves two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov Chemical probes are essential for triggering and analyzing these pathways.

This compound is utilized in studies of apoptosis due to its function as a butyrate substitute. ontosight.ai Research on related compounds demonstrates how brominated short-chain fatty acids can be used to probe apoptotic mechanisms. For instance, studies have shown that targeting mitochondria can trigger apoptosis, and compounds structurally related to this compound have been shown to decrease mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are key executioners of the apoptotic process. scielo.br The Bcl-2 family of proteins are critical regulators of the intrinsic pathway, and investigating how compounds modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members is a key area of research. nih.govresearchgate.net

Table of Apoptotic Markers Investigated Using Related Probes

| Apoptotic Marker | Function | Pathway | Source |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic protein, prevents cytochrome c release. | Intrinsic | nih.gov |

| Bax | Pro-apoptotic protein, promotes cytochrome c release. | Intrinsic | nih.gov |

| Cytochrome c | Released from mitochondria to initiate caspase activation. | Intrinsic | scielo.br |

| Caspase-9 | Initiator caspase activated by the apoptosome. | Intrinsic | nih.gov |

| Caspase-3 | Executioner caspase, cleaves cellular substrates to carry out apoptosis. | Intrinsic & Extrinsic | researchgate.net |

By using this compound, researchers can investigate how perturbations similar to those caused by butyrate influence these specific molecular checkpoints in the apoptotic cascade.

Research on Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and generally causing transcriptional repression. drugbank.com Inhibitors of HDACs can reverse this effect, leading to histone hyperacetylation and changes in gene expression. sigmaaldrich.com Butyrate is a well-known HDAC inhibitor, and this compound is used as a research analog to investigate these epigenetic mechanisms. ontosight.ainih.gov

Butyrate and its analogs primarily inhibit Class I and Class IIa HDACs. nih.govabcam.com Studies show that butyrate treatment leads to increased acetylation of histones H3 and H4. nih.gov Specifically, it can increase the levels of histone H3 lysine (B10760008) 27 acetylation (H3K27ac) at the promoter regions of genes involved in cellular functions like hormone secretion and differentiation, while decreasing it near genes associated with inflammatory responses. nih.gov The use of this compound allows for a more stable probe to study these dynamic changes in histone modifications and their subsequent effects on gene expression and cellular function.

Comparative Inhibitory Activity of Butyrate and Other HDAC Inhibitors

| Inhibitor | Type | IC₅₀ Values | Target HDACs | Source |

|---|---|---|---|---|

| Sodium Butyrate | Short-chain fatty acid | 0.3 mM (HDAC1), 0.4 mM (HDAC2), 0.3 mM (HDAC7) | Class I, IIa | abcam.com |

| HNHA | Hydroxamic acid | 100 nM | Broad-spectrum | sigmaaldrich.com |

| CHDI 00390576 | Benzhydryl hydroxamic acid | 31-60 nM | Selective for HDAC4, 5, 7, 9 | rndsystems.com |

The data illustrates that while butyrate (and by extension, its analog this compound) is less potent than synthetic inhibitors, it provides a physiologically relevant tool for studying the broad effects of HDAC inhibition.

Studies in Microbial Metabolism and Resistance Mechanisms

The interactions between chemicals and microorganisms are critical fields of study, revealing metabolic capabilities and the evolution of resistance. This compound and its esters serve as specific substrates to probe these microbial processes.

Analysis of Metabolic Pathway Perturbations in Microorganisms

Many microorganisms have evolved enzymes called dehalogenases to break down halogenated organic compounds, cleaving the carbon-halogen bond. frontiersin.org Studying the substrate specificity of these enzymes is key to understanding microbial metabolic pathways and their potential for bioremediation. nih.govresearchgate.net

Research into the haloalkane dehalogenase (HLD) enzyme DatA, from the bacterium Agrobacterium tumefaciens C58, provides a clear example of metabolic pathway analysis using this compound derivatives. nih.govresearchgate.net Scientists tested the ability of DatA to degrade a wide array of halogenated compounds to map its metabolic capabilities. The results showed that while DatA was highly active toward certain brominated compounds, it displayed no detectable activity toward methyl this compound or ethyl this compound. nih.govresearchgate.net This lack of activity is a significant finding, as it helps to define the precise structural requirements of substrates for this particular metabolic pathway and demonstrates that not all brominated compounds are processed by a given dehalogenase.

Substrate Specificity of Haloalkane Dehalogenase DatA

| Substrate | Relative Activity (%) | Enantiomeric Ratio (E) | Source |

|---|---|---|---|

| 1,3-Dibromopropane | 100% | Not Applicable | nih.gov |

| 2-Bromopentane | High | > 200 | nih.gov |

| 2-Bromobutane (B33332) | Medium | 6 | nih.gov |

| Ethyl 2-bromopropionate | High | > 200 | nih.gov |

| Methyl this compound | No Activity Detected | Not Determined | nih.govresearchgate.net |

| Ethyl this compound | No Activity Detected | Not Determined | nih.govresearchgate.net |

This type of analysis, using specific probes like this compound esters, is fundamental to characterizing enzymatic pathways and understanding how microorganisms interact with xenobiotic compounds.

Application in Metabolic Flux Analysis Methodologies

The investigation of cellular metabolism often relies on techniques that can elucidate the flow of molecules through various biochemical pathways. Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular reactions. While direct application of this compound as a tracer in classical isotopomer-based MFA is not extensively documented, its utility as a metabolic probe, primarily through targeted inhibition, provides valuable insights into the functioning and regulation of metabolic networks, particularly fatty acid metabolism.

The use of isotopically labeled compounds is central to MFA, allowing researchers to track the fate of atoms through metabolic pathways. numberanalytics.commedchemexpress.com By introducing a substrate labeled with a stable isotope like ¹³C or ¹⁵N, the distribution of the isotope in downstream metabolites can be measured, and from this, reaction fluxes can be calculated. numberanalytics.commedchemexpress.com While compounds like ¹³C-glucose and ¹³C-glutamine are common tracers for central carbon metabolism, the use of labeled fatty acids and their analogs helps in understanding lipid metabolism. medchemexpress.com For instance, hyperpolarized [1-¹³C]butyrate has been successfully used as a metabolic probe to study short-chain fatty acid metabolism in real-time using magnetic resonance spectroscopy. nih.govcoventry.ac.uk

Although this compound is not typically used as a classical MFA tracer, it serves as a critical tool for perturbing fatty acid oxidation pathways. By inhibiting specific enzymatic steps, researchers can observe the resultant changes in metabolite concentrations and fluxes, thereby deducing the structure and regulation of the metabolic network. This approach is conceptually aligned with the goals of MFA, which are to understand the operational state of cellular metabolism.

One of the primary uses of this compound in metabolic investigations is as an inhibitor of butyrate oxidation. In studies with isolated colonocytes from rats, this compound was shown to diminish the oxidation of n-butyrate to carbon dioxide and ketone bodies. This inhibitory action helps in studying the energy metabolism of the colonic epithelium, which relies heavily on the oxidation of short-chain fatty acids like butyrate.

The mechanism of inhibition by α-bromo fatty acids has been elucidated in studies using analogs like 2-bromooctanoate. Research has shown that 2-bromooctanoate is metabolically activated within mitochondria to 2-bromo-3-ketooctanoyl-CoA. This product then acts as a potent and irreversible inhibitor of 3-ketothiolase, a key enzyme in the β-oxidation spiral. nih.gov It is plausible that this compound follows a similar activation and inhibition mechanism. The specificity of this inhibition allows researchers to probe the consequences of a dysfunctional β-oxidation pathway.

Furthermore, this compound has been employed as a "suicide substrate" in microbial systems to select for mutant strains with altered metabolic pathways. In Clostridium acetobutylicum, a bacterium known for its ability to produce solvents like butanol and acetone (B3395972), this compound was used to isolate mutants deficient in the acetone production pathway. idosi.orgasm.org This application demonstrates its utility in metabolic engineering efforts, where the goal is to redirect metabolic flux towards the production of desired compounds. By selectively eliminating certain metabolic routes, the underlying network of reactions can be studied and manipulated.

The table below summarizes key research findings where this compound and related compounds have been used to investigate metabolic systems.

| Biological System | Compound Used | Metabolic Pathway Investigated | Key Findings |

| Isolated Rat Colonocytes | This compound | Butyrate Oxidation | Inhibited the oxidation of n-butyrate to CO₂ and ketone bodies. |

| Rat Liver Mitochondria | 2-Bromooctanoate | Fatty Acid β-Oxidation | Metabolically converted to 2-bromo-3-ketooctanoyl-CoA, which irreversibly inhibits 3-ketothiolase. nih.gov |

| Clostridium acetobutylicum | This compound | Acetone/Butanol Fermentation | Used as a suicide substrate to select for mutants with abolished acetone production, altering the solvent ratio. idosi.orgasm.org |

Computational and Theoretical Studies of 2 Bromobutyrate Reactivity and Properties

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of chemical reactions involving bromo-organic compounds. For molecules like ethyl 2-bromobutanoate, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311++G(d,p)), are employed to model reaction pathways. doi.orgniscpr.res.in These calculations can elucidate the energetics of processes such as nucleophilic substitution, which is a characteristic reaction for this class of compounds. doi.org

For instance, DFT studies on the reductive cleavage of the carbon-halogen bond in compounds like methyl 2-bromoisobutyrate have revealed that the dissociative electron transfer proceeds through a concerted mechanism rather than a stepwise one. This process involves a significant activation barrier primarily arising from the breaking of the C-Br bond. Such insights are crucial for understanding its role in various chemical transformations, including polymerization reactions.

Furthermore, DFT is utilized to predict the outcomes of complex reactions. For example, in the synthesis of thiazolidinone derivatives where ethyl 2-bromobutanoate is a key reactant, DFT calculations help in understanding the stability of the resulting molecular structures. doi.org The optimization of the molecular geometry using DFT provides the most stable conformation, which is the foundation for all other computational analyses. doi.org

Molecular Orbital Analysis for Electronic Properties (HOMO-LUMO)

The electronic properties of 2-bromobutyrate analogues are significantly clarified through the analysis of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. pmf.unsa.ba

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a larger energy gap indicates greater stability. pmf.unsa.ba The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. niscpr.res.in

In computational studies of related compounds, these energy values are calculated to predict reactivity. For example, in the analysis of methylxanthines, a HOMO-LUMO gap of around 5.12–5.14 eV was indicative of their metabolic pathways. pmf.unsa.ba For derivatives synthesized using ethyl 2-bromobutanoate, the HOMO-LUMO gap is calculated to confirm that charge transfer occurs within the molecule. niscpr.res.in

Table 1: Frontier Molecular Orbital Properties of a Thiazolidinone Derivative Synthesized from Ethyl 2-bromobutanoate doi.org

| Parameter | Value (eV) |

| HOMO Energy | -6.41 |

| LUMO Energy | -1.47 |

| HOMO-LUMO Gap (ΔE) | 4.94 |

Note: Data is for a thiazolidinone derivative and is presented to illustrate the application of HOMO-LUMO analysis.

Molecular Electrostatic Potential Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential, often colored red, are susceptible to electrophilic attack and indicate an abundance of electrons. Conversely, areas with positive electrostatic potential, usually colored blue, are prone to nucleophilic attack, indicating a relative deficiency of electrons. Intermediate potentials are often shown in green. dergipark.org.tr

For derivatives of this compound, MEP analysis helps in identifying the most reactive parts of the molecule. For instance, in a study of propargyl 2-bromoisobutyrate, the most negative regions (electrophilic reaction zones) were found to be localized on the oxygen atoms, while the most positive regions (nucleophilic reaction zones) were concentrated on the hydrogen atoms of the methyl groups. dergipark.org.tr This information is crucial for understanding how the molecule will interact with other reagents.

Quantum Chemical Investigations of Thermodynamic and Electronic Parameters

Quantum chemical calculations are employed to determine key thermodynamic and electronic parameters that describe the stability and reactivity of a molecule. These parameters are often derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Key electronic parameters include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I = -EHOMO. dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A = -ELUMO. dergipark.org.tr

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. pmf.unsa.ba

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is given by χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = -χ).

Thermodynamic parameters such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S) can also be calculated using high-precision quantum chemical methods. chemeo.com These values provide fundamental information about the stability and energy of the compound.

Table 2: Calculated Thermodynamic and Electronic Parameters for a Cytosine Molecule (Illustrative Example) nepjol.info

| Parameter | Value |

| Electronic Parameters | |

| HOMO-LUMO Gap (ΔE) | 4.94 eV |

| Chemical Hardness (η) | 2.47 eV |

| Chemical Softness (S) | 0.41 eV⁻¹ |

| Electronegativity (χ) | 3.97 eV |

| Electrophilicity Index (ω) | 3.19 eV |

| Thermodynamic Parameters | |

| Enthalpy (H) | Varies with Temperature |

| Entropy (S) | Varies with Temperature |

| Gibbs Free Energy (G) | Varies with Temperature |

Note: This table provides an illustrative example of calculated parameters for a different molecule, as a comprehensive and specific dataset for this compound was not available in the reviewed literature.

Research on 2 Bromobutyrate Derivatives and Analogues

Synthesis and Transformations of Substituted Bromobutyrates

The synthesis of 2-bromobutyrate esters is commonly achieved through the esterification of 2-bromobutyric acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. evitachem.com For instance, ethyl 2-bromobutanoate can be produced by reacting 2-bromobutyric acid with ethanol (B145695) at elevated temperatures, often under reflux conditions. evitachem.com An alternative industrial-scale synthesis may involve the use of technical grade gamma-butyrolactone (B3396035) and commercial hydrogen bromide. evitachem.comgoogle.com

Substituted bromobutyrates are versatile intermediates in organic synthesis due to the reactivity of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. evitachem.comqiji-chem.com For example, ethyl 2-bromobutanoate reacts with nucleophiles like hydroxide (B78521) ions to yield ethanol and 2-bromobutyric acid. evitachem.com It can also undergo hydrolysis under basic conditions to produce the corresponding acid and alcohol. evitachem.com

Methyl this compound is another key derivative used in various synthetic transformations. It participates in Reformatsky reactions, for instance, with 5-methoxy-1-indanone (B147253) to form a racemic indene (B144670) ester, and with α,α-dichloromethyl methyl ether in the presence of zinc dust to produce (E)-2-methoxymethylene-butyric acid methyl ester. lookchem.comsigmaaldrich.comchemicalbook.com Further transformation of the latter can yield (E)-2-methoxymethylene-butyryl chloride. lookchem.comsigmaaldrich.com

The reactivity of these compounds is influenced by the position of the bromine atom. The presence of the bromine at the α-position (C-2) is crucial for its reactivity in many reactions, including nucleophilic substitutions and its role as an initiator in polymerization. evitachem.com

A variety of substituted this compound derivatives have been synthesized for specific applications. For example, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized by reacting 2-bromo-4-chlorophenol (B154644) with 2-bromobutanoyl bromide. This derivative was then used in palladium-catalyzed Suzuki cross-coupling reactions to create a variety of 2-aryl-4-chlorophenyl-2-bromobutyrates. researchgate.net

Table 1: Examples of Synthesis and Transformations of this compound Derivatives

| Starting Material | Reagents | Product | Reaction Type |

| 2-Bromobutyric acid | Ethanol, Sulfuric acid | Ethyl 2-bromobutanoate | Esterification |

| Ethyl 2-bromobutanoate | Hydroxide ions | Ethanol and 2-bromobutyric acid | Nucleophilic Substitution |

| Methyl this compound | 5-methoxy-1-indanone, Zinc | Racemic indene ester | Reformatsky Reaction |

| Methyl this compound | α,α-dichloromethyl methyl ether, Zinc | (E)-2-methoxymethylene-butyric acid methyl ester | Reformatsky Reaction |

| 2-Bromo-4-chlorophenol | 2-Bromobutanoyl bromide | 2-Bromo-4-chlorophenyl-2-bromobutanoate | Acylation |

| 2-Bromo-4-chlorophenyl-2-bromobutanoate | Aryl boronic acids, Pd catalyst | 2-Aryl-4-chlorophenyl-2-bromobutyrates | Suzuki Coupling |

Functionalized Polymeric Materials Derived from this compound Initiators

Esters of 2-bromobutyric acid, particularly ethyl 2-bromoisobutyrate and its analogues, are widely used as initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). mdpi.comchemicalbook.com ATRP allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. mdpi.com The this compound moiety provides the necessary alkyl halide functionality to initiate the polymerization process.

The choice of initiator is critical in ATRP, as it should provide a faster initiation rate compared to the propagation rate to ensure that all polymer chains grow simultaneously. Tertiary alkyl halides like ethyl 2-bromoisobutyrate are often preferred as they are more effective initiators than secondary ones. The structure of the initiator's R-group is typically chosen to be similar to that of the monomer being polymerized. For example, ethyl 2-bromoisobutyrate is commonly used for the polymerization of (meth)acrylates. cmu.edu

A variety of functionalized polymers have been created using this compound-derived initiators. For instance, ethyl 2-bromoisobutyrate has been employed as an initiator in the Cu(0)-mediated polymerization to create libraries of cationic polymers with potential antimicrobial applications. chemicalbook.com It has also been used in the ATRP of N-isopropylacrylamide (NIPAAm) to prepare poly(NIPAAm) and in the polymerization of methyl methacrylate (B99206) (MMA). mdpi.com

Surface-initiated ATRP (SI-ATRP) using immobilized this compound initiators is a powerful technique for modifying surfaces with polymer brushes. umich.edunih.govacs.org This method has been used to create non-fouling surfaces that can inhibit protein adsorption and cell adhesion. umich.eduresearchgate.net For example, a polymeric initiator coating was prepared by chemical vapor deposition of [2.2]paracyclophane-4-methyl 2-bromoisobutyrate, which then initiated the ATRP of oligo(ethylene glycol) methyl ether methacrylate (OEGMA) to form a bioinert polymer layer. umich.eduresearchgate.net

Table 2: Examples of Polymers Synthesized Using this compound Initiators

| Initiator | Monomer | Polymerization Method | Resulting Polymer |

| Ethyl 2-bromoisobutyrate | Methyl Methacrylate (MMA) | ICAR ATRP | Poly(methyl methacrylate) (PMMA) |

| 2-Hydroxyethyl-2-bromoisobutyrate | N-isopropylacrylamide (NIPAAm) | ATRP | Poly(N-isopropylacrylamide) (PNIPAAm) |

| Ethyl 2-bromoisobutyrate | Lauryl Methacrylate | ATRP | Poly(lauryl methacrylate) |

| [2.2]Paracyclophane-4-methyl 2-bromoisobutyrate | Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) | SI-ATRP | Poly(OEGMA) brushes |

| tert-Butyl 2-bromoisobutyrate | N-vinylcarbazole (VCz) | ATRP | Poly(N-vinylcarbazole) |

Role as an Intermediate in the Synthesis of Complex Chemical Architectures

This compound and its derivatives are valuable building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. qiji-chem.comontosight.ailookchem.com The presence of the bromo- and ester functionalities allows for a wide range of chemical transformations, enabling the construction of intricate molecular frameworks. qiji-chem.com

In pharmaceutical synthesis, methyl this compound serves as a key intermediate. lookchem.com For example, it has been used in the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives, which have been investigated as potential monoamine oxidase (MAO) inhibitors for the treatment of Parkinson's disease. mdpi.com Specifically, the reaction of amidoximes with ethyl this compound yields 6-ethyl-substituted 1,2,4-oxadiazin-5(6H)-ones. mdpi.com

The utility of this compound esters extends to the synthesis of natural products. In one example, a Reformatsky reaction involving ethyl this compound and an aldehyde was a key step in the synthetic route towards the marine polyketide natural product, spiculoic acid A. syr.edu This reaction effectively coupled the two fragments to form β-hydroxy esters, which are important precursors. syr.edu

Furthermore, derivatives of this compound are employed in the synthesis of other complex structures. For instance, ethyl γ-bromobutyrate, an isomer of ethyl this compound, is a useful intermediate for adding four-carbon chains and has been particularly utilized in the synthesis of benzazepines. orgsyn.org Similarly, N-alkylcarboxyspiropyrans, which are important in the development of photoactive materials, can be synthesized through the N-alkylation of 2,3,3-trimethylindolenine (B142774) with bromoalkanoic acids or their esters, such as ethyl 4-bromobutyrate. beilstein-journals.org

Q & A

Q. How to design a study comparing the reactivity of this compound isomers in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。